DL-Phenylmercapturic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

244.32 g/mol |

IUPAC Name |

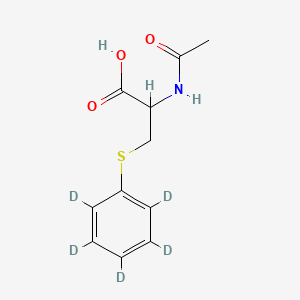

2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |

InChI Key |

CICOZWHZVMOPJS-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SCC(C(=O)O)NC(=O)C)[2H])[2H] |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Phenylmercapturic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategy

The synthesis of deuterated phenylmercapturic acid, specifically S-(phenyl-d5)-N-acetyl-L-cysteine, can be logically approached through a three-stage process. This strategy is designed to efficiently incorporate the deuterium labels onto the phenyl ring and then construct the final mercapturic acid structure.

Caption: Proposed overall synthetic workflow for deuterated phenylmercapturic acid.

Experimental Protocols

Stage 1: Synthesis of Benzene-d6

The foundational step in this synthesis is the preparation of perdeuterated benzene (benzene-d6). A common and effective method for this is the hydrogen-deuterium (H/D) exchange reaction using deuterium oxide (D₂O) in the presence of a catalyst.

Protocol: Catalytic H/D Exchange for Benzene-d6 Synthesis [1][2]

-

Materials:

-

Benzene

-

Deuterium oxide (D₂O)

-

Raney nickel or a suitable platinum catalyst (e.g., K₂PtCl₄)[2]

-

High-pressure reactor

-

-

Procedure:

-

In a high-pressure reactor, combine benzene, a significant molar excess of deuterium oxide, and the chosen catalyst.

-

Seal the reactor and heat to a temperature of 150-180°C.[2]

-

Maintain the reaction under vigorous stirring for several hours (e.g., 6-24 hours) to facilitate the H/D exchange.[2]

-

After cooling the reactor to room temperature, the organic and aqueous layers are separated.

-

To achieve high isotopic enrichment, the deuterated benzene layer is subjected to repeated cycles of this H/D exchange with fresh D₂O and catalyst.

-

The final benzene-d6 product is purified by distillation.

-

Stage 2: Synthesis of Thiophenol-d5 Precursor and Thiophenol-d5

With benzene-d6 in hand, the next step is to introduce a functional group that can be converted to a thiol. A common strategy is the bromination of the deuterated benzene to yield bromobenzene-d5, which can then be converted to thiophenol-d5.

Protocol: Synthesis of Bromobenzene-d5

-

Materials:

-

Benzene-d6

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst

-

Anhydrous solvent (e.g., carbon tetrachloride)

-

-

Procedure:

-

In a flask protected from moisture, dissolve benzene-d6 in the anhydrous solvent and add the iron catalyst.

-

Slowly add bromine to the stirred solution at room temperature. The reaction is exothermic and should be cooled if necessary.

-

After the addition is complete, continue stirring until the evolution of hydrogen bromide gas ceases.

-

Wash the reaction mixture with water and a dilute solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify the bromobenzene-d5 by distillation.

-

Protocol: Conversion of Bromobenzene-d5 to Thiophenol-d5 [3]

-

Materials:

-

Bromobenzene-d5

-

Hydrogen sulfide (H₂S)

-

A suitable catalyst (e.g., a sulfide of copper or palladium on a support)[3]

-

High-temperature tube furnace

-

-

Procedure:

-

This reaction is typically carried out in the vapor phase. A stream of hydrogen sulfide and vaporized bromobenzene-d5 is passed over a heated catalyst in a tube furnace.

-

The reaction temperature is generally maintained between 400°C and 600°C.[3]

-

The product stream is condensed and collected.

-

The crude thiophenol-d5 is then purified by distillation.

-

Stage 3: Synthesis of S-(phenyl-d5)-N-acetyl-L-cysteine

The final step is the nucleophilic substitution reaction between thiophenol-d5 and a derivative of N-acetyl-L-cysteine.

Protocol: Coupling of Thiophenol-d5 with N-Acetyl-L-cysteine

-

Materials:

-

Thiophenol-d5

-

N-acetyl-L-cysteine

-

A suitable base (e.g., sodium hydroxide or potassium carbonate)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

-

Procedure:

-

Dissolve N-acetyl-L-cysteine in the chosen solvent.

-

Add the base to the solution to deprotonate the thiol group of the N-acetyl-L-cysteine, forming the thiolate.

-

Slowly add the thiophenol-d5 to the reaction mixture.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then acidified to precipitate the S-(phenyl-d5)-N-acetyl-L-cysteine.

-

The crude product is collected by filtration and can be further purified by recrystallization.

-

Data Presentation

The following tables summarize key quantitative data for the synthesis of deuterated phenylmercapturic acid. Please note that some values are based on analogous non-deuterated reactions and may vary in the deuterated synthesis.

Table 1: Reaction Conditions and Yields

| Reaction Stage | Key Reagents | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Benzene-d6 Synthesis | Benzene, D₂O | Raney Ni or K₂PtCl₄ | 150-180 | 6-24 | >90 (per cycle) |

| Bromobenzene-d5 Synthesis | Benzene-d6, Br₂ | Fe or FeBr₃ | Room Temp. | 1-2 | 75-85 |

| Thiophenol-d5 Synthesis | Bromobenzene-d5, H₂S | Metal Sulfide | 400-600 | Continuous | 60-70 |

| d-PMA Synthesis | Thiophenol-d5, N-acetyl-L-cysteine | Base (e.g., NaOH) | Room Temp. - 50 | 4-8 | 70-80 |

Table 2: Characterization Data for S-(phenyl-d5)-N-acetyl-L-cysteine

| Property | Value |

| Molecular Formula | C₁₁H₈D₅NO₃S |

| Monoisotopic Mass | 244.1007 u |

| Isotopic Purity | >98 atom % D |

| Mass Spectrometry (ESI-MRM) | m/z 243 → 114[4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations in the synthesis of deuterated phenylmercapturic acid.

Caption: H/D exchange for the synthesis of Benzene-d6.

Caption: Synthesis of Thiophenol-d5 from Benzene-d6.

Caption: Final coupling step to form deuterated phenylmercapturic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105198685A - Synthetic method for deuterium labeled benzene - Google Patents [patents.google.com]

- 3. Production of thiophenols - Patent 0018118 [data.epo.org]

- 4. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway Analysis of DL-Phenylmercapturic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the metabolic pathway of DL-Phenylmercapturic acid-d5 (SPMA-d5). Given that SPMA-d5 is the deuterated internal standard for S-Phenylmercapturic acid (SPMA), its metabolic journey mirrors that of the endogenous compound, which is a critical biomarker for benzene exposure. This document details the biotransformation of benzene into SPMA, presents quantitative data from various studies, outlines detailed experimental protocols for its analysis, and provides visualizations of the key pathways and workflows.

Introduction to S-Phenylmercapturic Acid and the Mercapturic Acid Pathway

S-Phenylmercapturic acid (SPMA) is a urinary metabolite of benzene and is widely accepted as a specific biomarker for assessing exposure to this hazardous chemical. The formation of SPMA is a detoxification process that occurs via the mercapturic acid pathway. This pathway is a major route for the biotransformation and elimination of a wide range of xenobiotics. The core of this pathway involves the conjugation of the electrophilic metabolite of the xenobiotic with the endogenous antioxidant glutathione (GSH).

This compound is a stable isotope-labeled version of SPMA, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling allows it to be distinguished from the endogenous SPMA by mass spectrometry, making it an ideal internal standard for accurate quantification in biological matrices like urine.

The Metabolic Pathway of S-Phenylmercapturic Acid

The metabolic journey from benzene to SPMA is a multi-step enzymatic process primarily occurring in the liver.

Step 1: Bioactivation of Benzene

The initial and rate-limiting step is the oxidation of benzene to the highly reactive electrophile, benzene oxide. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system, predominantly by the CYP2E1 isoform. Benzene oxide exists in equilibrium with its oxepin tautomer.

Step 2: Glutathione Conjugation

Benzene oxide is then detoxified by conjugation with glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs). Several GST isoenzymes can catalyze this reaction, with GSTT1 and GSTP1 being particularly important. This step is crucial as it neutralizes the reactive epoxide, preventing it from binding to cellular macromolecules like DNA and proteins.

Step 3: Sequential Enzymatic Cleavage

The resulting glutathione conjugate, S-(phenyl)-glutathione, undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltransferase (GGT). The resulting cysteinyl-glycine conjugate is then cleaved by a dipeptidase to remove the glycine residue, yielding S-(phenyl)-cysteine.

Step 4: N-Acetylation

The final step is the N-acetylation of the cysteine conjugate by N-acetyltransferase (NAT) to form S-Phenylmercapturic acid (SPMA). SPMA is a water-soluble compound that is readily excreted in the urine.

The metabolic pathway of this compound is identical to that of SPMA. When used as an internal standard, it is assumed to have the same extraction recovery and ionization efficiency as the endogenous analyte, thus enabling accurate quantification.

Metabolic pathway of Benzene to S-Phenylmercapturic Acid (SPMA).

Quantitative Data

The following tables summarize quantitative data related to the metabolism and excretion of SPMA.

Table 1: Urinary S-Phenylmercapturic Acid Concentrations in Human Populations

| Population | Mean SPMA Concentration (µg/g creatinine) | Reference |

| Non-smokers | 1.99 - 4.8 | [1][2] |

| Smokers | 3.61 - 9.1 | [1][2] |

| Occupationally Exposed (up to 0.15 ppm benzene) | 48.5 (end of shift) | [3] |

| Occupationally Exposed (up to 1.13 ppm benzene) | 70.9 (end of shift) | [3] |

Table 2: Urinary Excretion Kinetics of S-Phenylmercapturic Acid

| Parameter | Value | Reference |

| Elimination Half-Life | 9.0 (± 4.5) hours | [4] |

| Second Phase Elimination Half-Life (tentative) | 45 (± 4) hours | [4] |

| Percentage of Inhaled Benzene Excreted as SPMA | 0.11% (range 0.05-0.26%) | [2][5] |

Table 3: Enzyme Kinetics of Glutathione S-Transferases in Benzene Oxide Conjugation

| Enzyme | Km (µM) | Vmax (fmol/s) | Temperature (°C) | Reference |

| GSTT1 | 420 | 450 | 37 | [6][7] |

| GSTP1 | 3600 | 3100 | 37 | [6][7] |

| GSTT1 | 1100 | 360 | 25 | [6] |

| GSTP1 | 6300 | 3300 | 25 | [6] |

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of SPMA in urine using this compound as an internal standard, based on common LC-MS/MS methods.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw and Centrifuge Urine Samples : Allow frozen urine samples to thaw at room temperature. Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate.

-

Spike with Internal Standard : To a 1.0 mL aliquot of the urine supernatant, add a known concentration of this compound (e.g., 50 ng/mL).

-

Acidification : Acidify the sample by adding an appropriate acid, such as formic acid or acetic acid, to a final concentration of 1-2%. This step is critical as it can influence the conversion of a precursor, pre-S-phenylmercapturic acid (pre-SPMA), to SPMA.[8]

-

SPE Cartridge Conditioning : Condition a C18 or a mixed-mode anion exchange SPE cartridge by sequentially passing methanol and then water through the cartridge.

-

Sample Loading : Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with water or a weak organic solvent to remove interfering substances.

-

Elution : Elute the analytes (SPMA and SPMA-d5) from the cartridge using a suitable solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) workflow for urinary SPMA analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection :

-

Quantification :

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of SPMA and a fixed concentration of the internal standard (SPMA-d5).

-

The concentration of SPMA in the unknown samples is determined by comparing the peak area ratio of SPMA to SPMA-d5 against the calibration curve.

-

Conclusion

The metabolic pathway of benzene to S-Phenylmercapturic acid is a well-defined detoxification process that is crucial for understanding the biological effects of benzene exposure. This compound serves as an indispensable tool for the accurate quantification of SPMA, enabling precise exposure assessment. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists in the fields of toxicology, environmental health, and drug development to reliably measure this important biomarker. The provided quantitative data and pathway visualizations offer a comprehensive resource for further research and application in these critical areas.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Phenylmercapturic Acid-d5 in Modern Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical function of DL-Phenylmercapturic acid-d5 (d5-PMA) in toxicology studies, primarily focusing on its application in the biomonitoring of benzene exposure. As a deuterated internal standard, d5-PMA is indispensable for the accurate quantification of its non-labeled counterpart, S-Phenylmercapturic acid (PMA), a key biomarker of benzene metabolism. This guide will provide a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols for PMA analysis, and a summary of relevant quantitative data.

Introduction: The Significance of Mercapturic Acids in Toxicology

The mercapturic acid pathway is a major route for the biotransformation and detoxification of a wide range of xenobiotics, including industrial chemicals and pharmaceuticals.[1][2] This pathway involves the conjugation of electrophilic compounds with glutathione (GSH), followed by a series of enzymatic reactions that ultimately lead to the formation of mercapturic acids (N-acetyl-L-cysteine S-conjugates), which are then excreted in the urine.[1] The analysis of specific mercapturic acids in urine serves as a valuable tool for assessing exposure to toxic chemicals.[2][3]

Benzene, a known human carcinogen, is metabolized in the body to reactive intermediates, including benzene oxide.[3][4] The conjugation of benzene oxide with glutathione is the initial step in the formation of S-Phenylmercapturic acid (PMA), a specific and sensitive biomarker for benzene exposure, even at low levels.[5][6][7][8][9] Accurate and precise quantification of urinary PMA is therefore crucial for occupational and environmental health monitoring.

Core Function of this compound: The Internal Standard

In quantitative analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving high accuracy and precision. This compound serves as an ideal internal standard for PMA analysis for several key reasons:

-

Chemical Similarity: d5-PMA is structurally and chemically almost identical to the analyte of interest, PMA. This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization.

-

Mass Differentiation: The five deuterium atoms in d5-PMA give it a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the non-labeled PMA by a mass spectrometer.[8][10] This allows for simultaneous detection and quantification of both compounds.

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable and reproducible results.[8]

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

The biotransformation of benzene into the urinary biomarker S-Phenylmercapturic acid is a multi-step enzymatic process. The following diagram illustrates this critical detoxification pathway.

Caption: Metabolic conversion of benzene to S-Phenylmercapturic acid (PMA).

Experimental Protocol for Urinary PMA Quantification using d5-PMA

The following protocol is a synthesized methodology based on common practices described in the scientific literature for the analysis of PMA in urine using LC-MS/MS with this compound as an internal standard.[8][10][11]

Materials and Reagents

-

S-Phenylmercapturic acid (PMA) analytical standard

-

This compound (d5-PMA) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

-

Human urine samples

Sample Preparation and Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge the samples to pellet any precipitates.

-

To 1 mL of urine supernatant, add 20 µL of a 1 µg/mL solution of d5-PMA in methanol.

-

Acidify the sample by adding 50 µL of 95% acetic acid.

-

Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 4 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Optimize parameters such as capillary voltage, gas flows, and collision energies to achieve maximum signal intensity for both PMA and d5-PMA.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure for the quantification of urinary PMA.

Caption: Workflow for urinary PMA analysis using d5-PMA.

Quantitative Data Summary

The use of d5-PMA as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of LC-MS/MS methods for PMA quantification.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.4 - 200 ng/mL | [8][10] |

| Correlation Coefficient (r²) | > 0.99 | [11] |

| Precision (CV%) | < 15% | [8][11] |

| Accuracy (% Recovery) | 85 - 115% | [11] |

| Limit of Detection (LOD) | ~0.1 - 0.2 µg/L | [9] |

| PMA in Non-smokers | ~1.99 - 2.0 µg/g creatinine | [6] |

| PMA in Smokers | ~3.61 µg/g creatinine | [6] |

| PMA in Occupationally Exposed | Can be significantly higher, dependent on exposure level. | [7] |

Conclusion

This compound is a critical tool in modern toxicology, enabling the accurate and precise quantification of the benzene biomarker S-Phenylmercapturic acid. Its use as an internal standard in LC-MS/MS methods is fundamental to reliable biomonitoring of benzene exposure in both occupational and environmental settings. The detailed protocols and established quantitative parameters underscore the robustness of this analytical approach, providing researchers and public health professionals with the data necessary to assess health risks and implement protective measures.

References

- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

DL-Phenylmercapturic acid-d5 certificate of analysis

Technical Guide: DL-Phenylmercapturic Acid-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial isotopically labeled internal standard used in the quantitative analysis of its non-labeled counterpart, S-Phenylmercapturic acid (SPMA). SPMA is a significant biomarker for assessing exposure to benzene.[1][2][3] This document outlines the typical specifications, analytical methodologies, and the logical workflow for its application in a research setting.

Product Information and Typical Specifications

This compound is a deuterated form of DL-Phenylmercapturic acid.[4][5] The incorporation of five deuterium atoms on the phenyl ring results in a higher molecular weight, allowing it to be distinguished from the endogenous analyte by mass spectrometry. This property makes it an ideal internal standard for isotope dilution methods, which are known for their high accuracy and precision in quantitative analysis.[6][7]

Below is a summary of typical product specifications that would be found on a Certificate of Analysis.

Quantitative Data Summary

| Parameter | Typical Specification | Method |

| Chemical Purity | >95% | HPLC |

| Isotopic Enrichment | ≥98% | Mass Spectrometry |

| Molecular Formula | C₁₁H₈D₅NO₃S | - |

| Molecular Weight | 244.32 g/mol | - |

| CAS Number | 1331906-27-4 | - |

Note: The values presented are typical and may vary between different lots and suppliers. Always refer to the lot-specific Certificate of Analysis for exact data.[8]

Experimental Protocol: Quantification of S-Phenylmercapturic Acid in Urine by LC-MS/MS

The following is a representative experimental protocol for the determination of S-Phenylmercapturic acid (SPMA) in human urine using this compound as an internal standard. This method is based on techniques described in the scientific literature.[1][2][3][9]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a stock solution of SPMA by dissolving the standard in methanol.

-

Prepare a stock solution of this compound by dissolving the standard in methanol.

-

-

Intermediate and Working Solutions:

-

Prepare an intermediate solution of SPMA at a concentration of 50 µg/mL in methanol.

-

Prepare an intermediate solution of this compound at a concentration of 1 µg/mL in methanol.

-

From these, prepare a series of working solutions of SPMA at various concentrations (e.g., 5 to 5000 ng/mL) for creating a calibration curve.

-

-

Calibration and Quality Control Samples:

-

Prepare calibration and quality control samples by spiking blank urine with the SPMA working solutions.

-

Sample Preparation (Solid-Phase Extraction)

-

Thaw frozen urine samples.

-

Use a solid-phase extraction (SPE) cartridge (e.g., C18) to extract the analytes from the urine samples.[2]

-

Elute the analytes from the SPE cartridge using an appropriate solvent (e.g., acetone).

-

Evaporate the eluate to dryness.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of SPMA to the peak area of the this compound internal standard against the concentration of the SPMA standards.

-

Determine the concentration of SPMA in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

Isotope Dilution Mass Spectrometry Workflow

This diagram outlines the experimental workflow for using an isotopically labeled internal standard in a quantitative analysis by mass spectrometry.

References

- 1. scielo.br [scielo.br]

- 2. cdc.gov [cdc.gov]

- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Phenylmercapturic Acid-d5 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. scbt.com [scbt.com]

- 9. cdc.gov [cdc.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to CAS Number 1331906-27-4: S-Phenylmercapturic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the compound with CAS number 1331906-27-4, identified as S-Phenylmercapturic Acid-d5. This deuterated analogue of S-Phenylmercapturic Acid is a critical internal standard for the quantitative analysis of its non-labeled counterpart, a key biomarker for benzene exposure.

Chemical Identity and Structure

S-Phenylmercapturic Acid-d5, also known as N-Acetyl-S-(phenyl-d5)-L-cysteine, is a stable isotope-labeled form of S-Phenylmercapturic Acid. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Synonyms: N-Acetyl-S-(phenyl-d5)-L-cysteine, S-Phenyl-d5-mercapturic Acid[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of S-Phenylmercapturic Acid-d5. Data for the non-deuterated form are included for comparison where specific data for the deuterated compound is not available.

| Property | Value | Notes |

| CAS Number | 1331906-27-4 | |

| Molecular Formula | C₁₁H₈D₅NO₃S | [1] |

| Molecular Weight | 244.32 g/mol | [1] |

| Appearance | Solid, Off-White to Brown or Light yellow to yellow | |

| Melting Point | 155 °C | For non-deuterated form[2] |

| Solubility | Soluble in Methanol, Ethanol, DMF, and DMSO.[3] Limited solubility in water. | [3] |

| Storage Temperature | -20°C | |

| logP | 1.4 | Computed for the non-deuterated form |

| pKa | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

| Technique | Data |

| Mass Spectrometry (LC-MS/MS) | Multiple Reaction Monitoring (MRM) transition: m/z 243 → 114.1[4] |

For reference, the non-deuterated S-Phenylmercapturic Acid exhibits a characteristic UV absorbance maximum at 254 nm.[3] Infrared spectroscopy of the non-deuterated analogue would be expected to show characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), C=O stretching of the carboxylic acid and amide (~1700-1650 cm⁻¹), and aromatic C-H and C=C stretching.

Synthesis

A detailed, step-by-step synthesis protocol for S-Phenylmercapturic Acid-d5 is not publicly available. However, a general synthetic approach would involve the reaction of deuterated thiophenol (thiophenol-d5) with a suitable N-acetyl-L-cysteine derivative. A plausible synthetic workflow is outlined below.

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid

S-Phenylmercapturic Acid is a minor but highly specific urinary metabolite of benzene. Its formation is a result of the detoxification pathway for benzene. The metabolic process is initiated by the oxidation of benzene in the liver, primarily by cytochrome P450 enzymes, to form benzene oxide. This reactive epoxide can then be conjugated with glutathione. Subsequent enzymatic cleavage and acetylation lead to the formation of S-Phenylmercapturic Acid, which is then excreted in the urine.

Experimental Protocols

S-Phenylmercapturic Acid-d5 is primarily used as an internal standard for the quantification of S-Phenylmercapturic Acid in biological matrices, typically urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for its application.

Protocol 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS Method

This protocol is adapted from a validated method for the quantification of S-Phenylmercapturic Acid in human urine.[4]

1. Sample Preparation:

-

To 500 µL of urine in a polypropylene tube, add 50 µL of the internal standard working solution (S-Phenylmercapturic Acid-d5, e.g., 1 µg/mL in methanol).

-

Add 50 µL of 95% acetic acid.

-

Add 3 mL of methyl-tert-butyl ether (MTBE).

-

Homogenize the mixture for 10 minutes (e.g., using a vortex mixer).

-

Centrifuge at 3400 rpm for 5 minutes.

-

Transfer 2.6 mL of the supernatant to a new tube.

-

Evaporate the solvent to dryness under vacuum at 45 °C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[4]

-

Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 25 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

S-Phenylmercapturic Acid: m/z 238 → 109.1 (quantitation)

-

S-Phenylmercapturic Acid-d5: m/z 243 → 114.1 (quantitation)[4]

-

Protocol 2: Solid-Phase Extraction (SPE) based LC-MS/MS Method

This protocol is based on a robust and automated method for high-throughput analysis.[5]

1. Sample Preparation:

-

Use a 96-well Oasis MAX (mixed-mode anion exchange) SPE plate.

-

Condition the plate with 1 mL of methanol followed by 1 mL of water.

-

To a urine sample, add the S-Phenylmercapturic Acid-d5 internal standard.

-

Load the sample onto the SPE plate.

-

Wash the plate sequentially with 1 mL of water and 1 mL of 0.6 mL of 1% formic acid in methanol.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol with a small percentage of a strong acid).

-

Evaporate the eluent and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A fast liquid chromatography system.

-

Column: Genesis C18 column or equivalent.[5]

-

Mobile Phase: A gradient of water with 0.01% acetic acid and acetonitrile with 0.01% acetic acid.

-

Run Time: Approximately 3 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer in negative ESI mode.

-

MRM Transitions:

-

S-Phenylmercapturic Acid: m/z 238 → 109

-

S-Phenylmercapturic Acid-d5: m/z 243 → 114[5]

-

Conclusion

S-Phenylmercapturic Acid-d5 (CAS 1331906-27-4) is an indispensable tool for researchers and professionals in the fields of toxicology, environmental health, and drug development. Its primary application as an internal standard ensures the accuracy and reliability of methods for quantifying benzene exposure. This guide provides a foundational understanding of its properties, the metabolic pathway of its parent compound, and detailed protocols for its use in a research setting.

References

An In-depth Technical Guide to DL-Phenylmercapturic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of DL-Phenylmercapturic acid-d5. The information is intended to support research and development activities where this stable isotope-labeled compound is utilized, particularly in the fields of toxicology, drug metabolism, and clinical chemistry.

Chemical Identity and Structure

This compound is the deuterated form of DL-Phenylmercapturic acid (PMA), a key biomarker for assessing exposure to benzene.[1][2] The five deuterium atoms are located on the phenyl ring, which provides a distinct mass shift for use as an internal standard in mass spectrometry-based analytical methods.[3][4]

Chemical Structure:

The structure consists of an N-acetylcysteine moiety linked to a deuterated phenyl group via a thioether bond.

IUPAC Name: (2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid[1][5]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈D₅NO₃S | [5][6] |

| Molecular Weight | 244.32 g/mol | [5][6] |

| CAS Number | 1331906-27-4 | [5][7] |

| Purity | >95% | [5] |

| Appearance | Not specified | |

| Solubility | Soluble in methanol | [3] |

| MS/MS Transition (Quantitation) | m/z 243 → 114.1 | [3][4][8] |

| MS/MS Transition (Qualification) | m/z 243 → 34.5 | [3][8] |

Metabolic Pathway of Benzene to Phenylmercapturic Acid

This compound is the labeled analogue of a terminal metabolite of benzene. The metabolic pathway involves the initial oxidation of benzene to benzene oxide, followed by conjugation with glutathione and subsequent enzymatic degradation to the final mercapturic acid product. The diagram below illustrates this pathway.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-Phenylmercapturic Acid-d5 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. clinivex.com [clinivex.com]

- 8. researchgate.net [researchgate.net]

Commercial Sources and Analytical Guidance for DL-Phenylmercapturic Acid-d5

For Researchers, Scientists, and Drug Development Professionals: A Technical Overview

This technical guide provides an in-depth overview of the commercial availability of DL-Phenylmercapturic acid-d5 and its isomers, along with detailed experimental protocols for their application in biomedical research. This document is intended to serve as a valuable resource for professionals in drug development and toxicology, particularly those involved in biomarker analysis for xenobiotic exposure.

Commercial Availability

This compound and its stereoisomers are available from several commercial suppliers as stable isotope-labeled internal standards for mass spectrometry-based quantification. The following table summarizes the currently available products.

| Product Name | Supplier | Catalog Number | Available Sizes | Purity/Isotopic Enrichment |

| L-Phenylmercapturic acid-d5 | MedChemExpress | HY-143368S | 1 mg, 5 mg | >99% |

| S-Phenylmercapturic Acid-d5 | LGC Standards | TRC-P335602 | 1 mg, 5 mg, 10 mg | Not specified |

| DL-Phenylmercapturic Acid | TCI America (via CP Lab Safety) | P0607 | 5 g | Not specified (non-deuterated) |

Application as a Biomarker

S-Phenylmercapturic acid (S-PMA) is a well-established and specific urinary biomarker for assessing exposure to benzene.[1][2] Benzene is a known carcinogen, and monitoring its metabolites is crucial for occupational and environmental health assessments.[2] The deuterated form, S-Phenylmercapturic acid-d5, is commonly used as an internal standard in analytical methods to ensure accurate quantification.[3][4]

Experimental Protocols: Quantification of S-Phenylmercapturic Acid in Urine by LC-MS/MS

The following protocols are compiled from established methodologies for the analysis of S-PMA in urine samples.[1][3][4]

Sample Preparation

Two common methods for extracting S-PMA from urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE) [1]

-

To 500 µL of urine in a polypropylene tube, add 50 µL of the internal standard solution (S-Phenylmercapturic acid-d5, 1 µg/mL).

-

Acidify the sample by adding 50 µL of 95% acetic acid.

-

Add 3 mL of methyl tert-butyl ether (MTBE), and vortex for 10 minutes.

-

Centrifuge at 3400 rpm for 5 minutes.

-

Transfer 2.6 mL of the supernatant to a new tube and evaporate to dryness under vacuum at 45 °C.

-

Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 30 seconds.

-

The sample is now ready for injection into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) [3]

-

To a urine sample, add the internal standard solution (S-Phenylmercapturic acid-d5).

-

Pre-condition a 96-well Oasis MAX (mix-mode anion exchange) plate with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE plate.

-

Wash the plate sequentially with 1 mL of water and 1 mL of methanol.

-

Elute the analyte and internal standard with 0.6 mL of 1% formic acid in methanol.

-

Dilute the eluent with 150 µL of water.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of S-PMA.

-

LC Column: Genesis C18 column (50 x 2.1 mm, 4 µm) or equivalent[3]

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid is commonly used.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 10 - 25 µL[1]

-

Ionization: Electrospray ionization in negative ion mode (ESI-)[3][4]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Calibration and Quantification

Prepare a series of calibration standards by spiking blank urine with known concentrations of S-PMA and a fixed concentration of the S-PMA-d5 internal standard. The concentration range for the calibration curve is typically from 0.4 ng/mL to 200 ng/mL.[3] The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the S-PMA concentration in the unknown samples.

Visualized Workflows and Pathways

To further elucidate the experimental and biological processes, the following diagrams are provided.

References

- 1. scielo.br [scielo.br]

- 2. An efficient analytical method for determination of S-phenylmercapturic acid in urine by HPLC fluorimetric detector to assessing benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of DL-Phenylmercapturic Acid-d5 in Human Urine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of DL-Phenylmercapturic acid-d5 (SPMA-d5) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for use in research and drug development settings for the sensitive and specific quantification of SPMA-d5, which is often used as an internal standard in biomonitoring studies of benzene exposure but can also be the target analyte in studies involving isotopically labeled compounds.

S-Phenylmercapturic acid (SPMA) is a well-established biomarker for assessing exposure to benzene.[1][2] The use of a stable isotope-labeled internal standard like SPMA-d5 is crucial for achieving high accuracy and precision in quantitative LC-MS/MS methods.[1][3] This protocol has been adapted from established methods for the analysis of the non-labeled SPMA.[1][2][4]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of SPMA-d5 from human urine.

Materials:

-

Human urine samples

-

This compound (SPMA-d5) standard

-

S-Phenylmercapturic acid (SPMA) as an internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetic acid (95%)

-

Methyl tert-butyl ether (MTBE)

-

Polypropylene centrifuge tubes (5 mL)

-

Vortex mixer

-

Centrifuge

-

Vacuum centrifuge/evaporator

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Pipette 500 µL of urine into a 5 mL polypropylene tube.

-

Add 50 µL of the internal standard working solution (S-Phenylmercapturic acid in methanol).

-

Add 50 µL of 95% acetic acid to acidify the sample.[2]

-

Add 3 mL of MTBE to the tube.[2]

-

Vortex the tube for 10 minutes to ensure thorough mixing.[2]

-

Centrifuge the sample at 3400 rpm for 5 minutes to separate the organic and aqueous layers.[2]

-

Carefully transfer 2.6 mL of the supernatant (organic layer) to a new 5 mL polypropylene tube.[2]

-

Evaporate the solvent to dryness using a vacuum centrifuge at 45°C.[2]

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.5% acetic acid in water).[2]

-

Vortex for 30 seconds to dissolve the residue.[2]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., Genesis C18, 50 x 2.1 mm, 4 µm) |

| Mobile Phase A | 0.5% Acetic acid in water[5] |

| Mobile Phase B | Acetonitrile with 0.01% acetic acid |

| Gradient | A suitable gradient to separate the analyte from matrix interferences (e.g., starting with a low percentage of B, ramping up to elute the analyte, followed by a wash and re-equilibration step) |

| Flow Rate | 0.4 - 0.6 mL/min[5] |

| Injection Volume | 10 - 25 µL[2] |

| Column Temperature | 30 - 40°C[5][6] |

| Run Time | Approximately 3 - 13 minutes[1][2] |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |

| Ion Spray Voltage | -3500 V |

| Turbo Gas Temperature | 450°C |

| MRM Transitions | SPMA-d5: m/z 243 → 114.1 (quantifier), m/z 243 → 34.5 (qualifier) SPMA (IS): m/z 238 → 109.1 (quantifier), m/z 238 → 33.3 (qualifier)[1][2] |

| Collision Energy | Optimized for the specific instrument, but as a starting point: SPMA-d5: 19 eV and 52 eV SPMA (IS): 20 eV and 53 eV[2] |

| Dwell Time | 200 - 300 ms[2][7] |

Data Presentation

The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of S-Phenylmercapturic acid, which can be expected to be comparable for the analysis of its deuterated analog.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |

| S-Phenylmercapturic Acid | 0.2 - 200[4] | 0.2[4] |

| S-Phenylmercapturic Acid | 0.4 - 200[1] | 0.4[1] |

| S-Phenylmercapturic Acid | 0.5 - 500[2] | 0.5[2] |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| S-Phenylmercapturic Acid | < 8.1%[4] | < 8.1%[4] | < 6.9%[4] |

| S-Phenylmercapturic Acid | < 6.5%[1] | < 6.5%[1] | < 7.5%[1] |

| S-Phenylmercapturic Acid | 4.73 - 9.21% | 5.85 - 9.96% | 91.4 - 105.2%[2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway Context

S-Phenylmercapturic acid (SPMA) is a downstream metabolite of benzene. The metabolic pathway involves the oxidation of benzene to benzene oxide, followed by conjugation with glutathione, and subsequent enzymatic processing to form SPMA. This biomarker is highly specific for benzene exposure.[2] The analysis of its deuterated form, SPMA-d5, is critical for accurate quantification in biological matrices.

Caption: Simplified metabolic pathway of benzene to SPMA and its analysis using SPMA-d5.

References

- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekakit.com [eurekakit.com]

- 7. cdc.gov [cdc.gov]

Application Note: Quantification of S-Phenylmercapturic Acid in Human Urine using DL-Phenylmercapturic acid-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of S-phenylmercapturic acid (PMA), a key biomarker for benzene exposure, in human urine.[1][2] The methodology utilizes DL-phenylmercapturic acid-d5 (PMA-d5) as an internal standard to ensure high accuracy and precision.[1][2] The protocol employs solid-phase extraction (SPE) for sample clean-up followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. This method is suitable for researchers, scientists, and drug development professionals involved in occupational health, environmental exposure studies, and toxicological research.

Introduction

Benzene is a ubiquitous environmental and occupational pollutant, classified as a human carcinogen.[3] Monitoring human exposure to benzene is crucial for assessing health risks. S-phenylmercapturic acid (PMA) is a specific and sensitive urinary biomarker of benzene exposure, particularly at low levels.[4][5][6][7][8] The use of a stable isotope-labeled internal standard, such as this compound (PMA-d5), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the ruggedness and reliability of the analytical method.[1][2][9] This document provides a detailed protocol for the determination of PMA in human urine using PMA-d5 as an internal standard with LC-MS/MS.

Signaling Pathways and Experimental Workflow

The metabolic conversion of benzene to its urinary biomarker, S-phenylmercapturic acid, is a multi-step enzymatic process. The general workflow for the analysis involves sample collection, preparation, and subsequent instrumental analysis.

Experimental Protocols

This protocol is based on methodologies described for the analysis of PMA in urine.[1][2][10]

Materials and Reagents

-

S-Phenylmercapturic acid (PMA) standard

-

This compound (PMA-d5) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (Glacial)

-

Formic Acid

-

Oasis MAX 96-well SPE plates or equivalent C18 SPE cartridges[1]

-

Human urine (blank)

Standard and Internal Standard Stock Solutions

-

PMA Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of PMA standard in methanol.

-

PMA-d5 Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of PMA-d5 in methanol.[3]

-

Working Solutions: Prepare serial dilutions of the PMA stock solution in blank urine to create calibration standards. Prepare a working solution of PMA-d5 in water.[3]

Sample Preparation (Solid-Phase Extraction)

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.[10]

-

Transfer 4.0 mL of urine into a culture tube.[10]

-

Add 0.5 mL of the PMA-d5 internal standard working solution.[10]

-

Condition the SPE cartridge (e.g., C18) with 2 mL of methanol followed by 2 mL of water.[1]

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol/water solution.

-

Elute the analytes with 0.6 mL of 1% formic acid in methanol.[1]

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Genesis C18, 50 x 2.1 mm, 4 µm or equivalent |

| Mobile Phase A | Water with 0.01% Acetic Acid[1] |

| Mobile Phase B | Acetonitrile with 0.01% Acetic Acid[1] |

| Gradient | Optimized for separation of PMA and PMA-d5 (e.g., a gradient from 5% to 95% B over 2 minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 8-20 µL[1][10] |

| Column Temperature | 30 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][2] |

| MRM Transitions | PMA: m/z 238 → 109[1][2] PMA-d5: m/z 243 → 114[1][2] |

| Collision Energy | Optimized for each transition (e.g., 8-20 eV) |

| Scan Time | 0.3 seconds per transition[3] |

Quantitative Data Summary

The following tables summarize the performance characteristics of the method as reported in various studies.

Table 1: Calibration and Linearity

| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Source |

| 0.400 - 200 | > 0.99 | [1][2] |

| 0.5 - 50 | > 0.997 | [5][10] |

Table 2: Precision and Accuracy

| Quality Control Sample | Relative Standard Deviation (RSD) | Relative Error (RE) | Source |

| Low, Medium, High | < 6.5% | < 7.5% | [1][2] |

Table 3: Limits of Detection and Quantification

| Parameter | Value (ng/mL) | Source |

| LOD | ~0.2 | [10] |

| LLOQ | 0.4 | [1] |

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of S-phenylmercapturic acid in human urine. The described SPE-LC-MS/MS protocol offers high sensitivity, specificity, and throughput, making it an ideal tool for biomonitoring of benzene exposure in various research and clinical settings.[1][2] The detailed methodology and performance data presented in this application note can be readily adapted by laboratories for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma metabolomics study reveals the critical metabolic signatures for benzene-induced hematotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of biomarkers in humans exposed to benzene: urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdc.gov [cdc.gov]

Application Note and Protocol: Quantification of DL-Phenylmercapturic Acid-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Phenylmercapturic acid-d5 (SPMA-d5) serves as a crucial internal standard for the accurate quantification of S-Phenylmercapturic acid (SPMA), a key biomarker for benzene exposure.[1][2][3] This document provides detailed protocols for the sample preparation of SPMA-d5 in human urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods outlined below, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are established procedures for the analysis of mercapturic acids.[1][4][5][6]

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated methods for the analysis of SPMA using SPMA-d5 as an internal standard. These values demonstrate the performance of the described sample preparation and LC-MS/MS methods.

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value Range | Reference |

| Linearity Range | 0.2 - 500 ng/mL | [1][7] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL | [1][7] |

| Accuracy | 91.4 - 105.2% | [1] |

| Precision (CV%) | < 8.1% (intra- and inter-day) | [7] |

| Recovery | > 97% (LLE) | [8] |

Table 2: Mass Spectrometry Transitions for SPMA and SPMA-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Qualification | Collision Energy (eV) | Reference |

| SPMA | 238 | 109.1 | 33.3 | 20 / 53 | [1] |

| SPMA-d5 | 243 | 114.1 | 34.5 | 19 / 52 | [1] |

Experimental Protocols

Two common and effective methods for the extraction of SPMA and its internal standard, SPMA-d5, from urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on the method described by de Oliveira et al. (2015).[1] It offers a straightforward and cost-effective approach for sample cleanup.

Materials:

-

Urine sample

-

This compound (SPMA-d5) internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetic acid (95%)

-

Methyl tert-butyl ether (MTBE)

-

5 mL polypropylene tubes

-

Vortex mixer

-

Centrifuge

-

Vacuum centrifuge or nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Pipette 500 µL of urine into a 5 mL polypropylene tube.

-

Add 50 µL of the SPMA-d5 internal standard solution.

-

Add 50 µL of 95% acetic acid to acidify the sample. This step is crucial for the efficient extraction of SPMA.[1][9]

-

Add 3 mL of MTBE.

-

Vortex the tube for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3400 rpm for 5 minutes to separate the organic and aqueous phases.

-

Carefully transfer 2.6 mL of the supernatant (organic layer) to a new 5 mL polypropylene tube.

-

Evaporate the solvent to dryness using a vacuum centrifuge or a stream of nitrogen at 45 °C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.5% acetic acid in water:acetonitrile).

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes C18 SPE cartridges for a more selective sample cleanup, which can be beneficial for reducing matrix effects.[6][10] An automated version of SPE on a 96-well plate can also be employed for high-throughput analysis.[2][3]

Materials:

-

Urine sample

-

This compound (SPMA-d5) internal standard solution

-

Deionized water

-

Methanol

-

Formic acid or acetic acid

-

C18 SPE cartridges (e.g., 100 mg)[6]

-

SPE vacuum manifold

-

Collection tubes

-

Nitrogen evaporator or vacuum centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw urine samples at room temperature and centrifuge to remove any precipitates.[6]

-

Pipette 4.0 mL of the urine supernatant into a tube.[11]

-

Add the SPMA-d5 internal standard solution.[11]

-

Pre-treat Sample: Dilute the urine with an equal volume of water or a suitable buffer containing acid (e.g., 0.1% formic acid) to adjust the pH and ensure the analyte is retained on the C18 sorbent.[12][13]

-

Condition Cartridge: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not let the cartridge run dry.[2]

-

Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[11]

-

Wash Cartridge: Wash the cartridge with 1 mL of water to remove unretained, hydrophilic impurities.[2]

-

Elute Analyte: Elute the SPMA and SPMA-d5 from the cartridge using 1-2 mL of a suitable organic solvent, such as methanol containing 1% formic acid.[2][12]

-

Dry Down: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the workflows for the described sample preparation protocols.

Caption: Liquid-Liquid Extraction (LLE) workflow for SPMA-d5.

Caption: Solid-Phase Extraction (SPE) workflow for SPMA-d5.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. [Simultaneous determination of four mercapturic acids in human urine using solid phase extraction and liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 9. academic.oup.com [academic.oup.com]

- 10. cdc.gov [cdc.gov]

- 11. cdc.gov [cdc.gov]

- 12. Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract [mdpi.com]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Analysis of S-Phenylmercapturic Acid in Urine using DL-Phenylmercapturic Acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenylmercapturic acid (SPMA) is a specific and reliable biomarker for monitoring human exposure to benzene, a known carcinogen.[1][2][3] Accurate and sensitive quantification of SPMA in urine is crucial for assessing occupational and environmental exposure to low levels of benzene. This application note provides a detailed protocol for the analysis of SPMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DL-Phenylmercapturic acid-d5 (SPMA-d5) as an internal standard for improved accuracy and precision.[2][3]

The presence of a precursor, pre-S-phenylmercapturic acid (pre-SPMA), in urine can affect the accurate quantification of SPMA.[4] Analytical methods often employ acidic conditions during sample preparation to facilitate the conversion of pre-SPMA to the more stable SPMA, ensuring a total SPMA measurement.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for the analysis of S-Phenylmercapturic acid in urine.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 0.5 - 500 ng/mL[1] | 0.400 - 200 ng/mL[2][3] | 0.5 - 50 ng/mL[5] |

| Limit of Detection (LOD) | 0.05 µg/mL (50 ng/mL)[1] | Not Reported | Approx. 0.2 ng/mL[5] |

| Limit of Quantitation (LOQ) | 0.19 µg/mL (190 ng/mL)[1] | 0.400 ng/mL | 0.5 ng/mL[5] |

| Accuracy | 91.4 - 105.2%[1] | <7.5% relative error[2][3] | Not Reported |

| Precision (RSD/CV) | 4.73 - 9.96%[1] | <6.5%[2][3] | Not Reported |

| Internal Standard | SPMA-d5[1] | SPMA-d5[2][3] | d5-PMA[5] |

Experimental Protocols

This section details a common workflow for the analysis of S-Phenylmercapturic acid in urine, combining elements from established methods.

Materials and Reagents

-

S-Phenylmercapturic acid (SPMA) reference standard

-

This compound (SPMA-d5) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Ultrapure water

-

Human urine (blank)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX) or Liquid-Liquid Extraction (LLE) supplies

-

Polypropylene tubes

Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of SPMA (e.g., 1 mg/mL) and SPMA-d5 (e.g., 1 µg/mL) in methanol.[1]

-

Working Solutions: Prepare a series of working standard solutions by diluting the SPMA stock solution with a suitable solvent (e.g., methanol or water) to create calibration standards.[1]

-

Calibration and Quality Control (QC) Samples: Spike blank urine with the working standard solutions to create a calibration curve (e.g., 0.5 to 500 ng/mL) and QC samples at low, medium, and high concentrations.[1]

-

Sample Preparation (choose one of the following methods):

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of urine, add 50 µL of the SPMA-d5 internal standard solution.[1]

-

Add 50 µL of 95% acetic acid to acidify the sample.[1]

-

Add 3 mL of MTBE, vortex for 10 minutes, and centrifuge.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.[1]

-

Reconstitute the dried extract in 100 µL of the mobile phase.[1]

-

-

Solid-Phase Extraction (SPE):

-

Thaw urine samples and vortex.[3]

-

To 200 µL of urine, add the internal standard solution.[3]

-

Condition an Oasis MAX SPE plate with 1 mL of methanol followed by 1 mL of water.[3]

-

Load the urine sample onto the SPE plate.

-

Wash the plate sequentially with 1 mL of water and 1 mL of a suitable wash solution.[3]

-

Elute the analyte with 0.6 mL of 1% formic acid in methanol.[3]

-

Dilute the eluent with 150 µL of water before LC-MS/MS analysis.[3]

-

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

Workflow Diagram

Caption: Experimental workflow for the analysis of S-Phenylmercapturic acid in urine.

Signaling Pathway (Metabolic Pathway)

The analysis of S-Phenylmercapturic acid is a part of exposure assessment and does not directly involve a signaling pathway in the traditional sense. However, the metabolic pathway of benzene leading to the formation of SPMA is relevant.

Caption: Metabolic pathway of benzene to S-Phenylmercapturic acid.

References

- 1. scielo.br [scielo.br]

- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. cdc.gov [cdc.gov]

Solid-Phase Extraction Protocol for DL-Phenylmercapturic Acid-d5 Analysis in Urine

Application Note

This document provides a detailed solid-phase extraction (SPE) protocol for the determination of DL-Phenylmercapturic acid-d5 (d5-PMA) in human urine samples. d5-PMA is the deuterated internal standard for S-Phenylmercapturic acid (SPMA), a key biomarker for assessing exposure to benzene.[1] The methodologies outlined are intended for researchers, scientists, and professionals in drug development and occupational toxicology. The protocol is designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is utilized as an internal standard to enhance the accuracy and ruggedness of the analytical method for SPMA quantification.[2][3] The extraction procedures detailed below are based on established methods for SPMA and are applicable for the extraction of d5-PMA from biological matrices. Two primary SPE methods are presented: one utilizing a C18 non-polar stationary phase and another employing a mixed-mode anion exchange (Oasis MAX) sorbent.

The selection of the SPE method will depend on the specific requirements of the laboratory, including available resources and desired sample throughput. Both methods have been demonstrated to provide clean extracts suitable for sensitive LC-MS/MS analysis.[2][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods employing solid-phase extraction for the analysis of S-Phenylmercapturic acid, with this compound as the internal standard.

| Parameter | Method 1 (C18 SPE) | Method 2 (Oasis MAX SPE) |

| Analyte | S-Phenylmercapturic acid | S-Phenylmercapturic acid |

| Internal Standard | This compound | S-Phenylmercapturic acid-d5 |

| Matrix | Human Urine | Human Urine |

| Calibration Range | 0.5 - 50 ng/mL | 0.4 - 200 ng/mL |

| Linearity (r) | > 0.99 | Not explicitly stated, but linearity is confirmed |

| Precision (%RSD) | < 6.5% | Not explicitly stated, but good precision is reported |

| Accuracy (%RE) | < 7.5% | Not explicitly stated, but good accuracy is reported |

| Detection | LC-MS/MS (ESI-) | LC-MS/MS (ESI-) |

| Reference | [4] | [2][3] |

Experimental Workflow

References

Application Note: Quantitative Analysis of Biomarkers Using DL-Phenylmercapturic acid-d5 by 1H-NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration of substances in a sample.[1][2][3] Unlike many other analytical methods, qNMR can provide direct quantification without the need for identical reference standards for the analyte.[4] This application note provides a detailed protocol for the use of DL-Phenylmercapturic acid-d5 as an internal standard for the quantitative analysis of biomarkers of exposure, such as those for aniline and xylene.[5] The deuterated internal standard provides signals in the 1H-NMR spectrum that are distinct from the analyte of interest, allowing for accurate integration and quantification.

Principle of Quantitative NMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from a certified reference material (the internal standard) to the integral of a signal from the analyte, the concentration of the analyte can be precisely calculated.[1][4] this compound serves as an excellent internal standard due to its chemical stability and the presence of deuterium labels, which simplifies the proton NMR spectrum.[5]

Experimental Workflow

The general workflow for quantitative NMR analysis using an internal standard is outlined below.

References

Application Note: A Robust GC-MS Method for the Quantitative Analysis of Mercapturic Acids in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mercapturic acids (MAs) are N-acetyl-L-cysteine conjugates that serve as crucial biomarkers for assessing human exposure to electrophilic xenobiotics and their reactive metabolites.[1][2][3][4] These compounds are the final products of the glutathione S-transferase (GST) detoxification pathway and are excreted in urine.[5][6] The quantitative analysis of specific MAs provides a non-invasive tool to investigate toxicant metabolism and estimate internal exposure doses.[1] However, due to their high polarity, low volatility, and thermal instability, the analysis of mercapturic acids by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge.[7][8]

This application note details a comprehensive and validated method for the analysis of mercapturic acids in urine using GC-MS. The protocol overcomes the inherent analytical challenges by employing a robust sample preparation strategy involving solid-phase extraction (SPE) followed by a chemical derivatization step to enhance analyte volatility and thermal stability, ensuring sensitive and reliable quantification.[9]

Principle of the Method

The method is based on a multi-step process beginning with the isolation and concentration of mercapturic acids from a urine matrix using C18 solid-phase extraction.[10][11] The polar nature of the analytes necessitates a derivatization step prior to GC-MS analysis.[8] This protocol utilizes silylation, which replaces active hydrogen atoms on carboxyl and thiol groups with a trimethylsilyl (TMS) group.[12][13] This process significantly reduces the polarity and increases the volatility of the mercapturic acids, making them amenable to gas chromatography.[9][12] The derivatized analytes are then separated on a nonpolar capillary column and detected by a mass spectrometer, providing high selectivity and sensitivity for accurate quantification.

Mercapturic Acid Biosynthesis Pathway

The formation of mercapturic acid is a key phase II detoxification process. It begins with the conjugation of an electrophilic compound with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). Subsequent enzymatic cleavage of glutamate and glycine residues yields a cysteine-S-conjugate, which is then N-acetylated by N-acetyltransferase (NAT) to form the final mercapturic acid, which is then excreted.[6][14]

Caption: Metabolic pathway for the formation of mercapturic acids.

Experimental Protocols

Materials and Reagents

-

Mercapturic acid standards (e.g., N-acetyl-S-benzyl-L-cysteine)

-

Isotopically labeled internal standards (recommended)

-

Methanol (HPLC grade)

-

Ethyl acetate (GC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Hydrochloric acid

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

Deionized water

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Nitrogen gas for evaporation

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar nonpolar column[13]

-

Autosampler

Protocol 1: Sample Preparation (Solid-Phase Extraction)

Effective sample preparation is critical for removing interferences from the urine matrix.[14] C18 solid-phase extraction has been shown to provide excellent recovery and clean extracts for mercapturic acid analysis.[10][11]